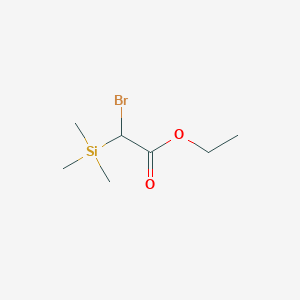

Acetic acid, bromo(trimethylsilyl)-, ethyl ester

Description

The bromo group enhances electrophilicity, making it reactive in alkylation or nucleophilic substitution reactions, while the TMS group increases steric bulk and may stabilize the molecule via silicon-oxygen bonding .

For example, Ethyl bromoacetate (CAS 105-36-2) is synthesized via bromination of ethyl acetate or condensation reactions . Introducing the TMS group likely involves silylation reagents like trimethylsilyl chloride under basic conditions, as seen in the synthesis of Ethyl (trimethylsilyl) acetate .

Properties

CAS No. |

86294-63-5 |

|---|---|

Molecular Formula |

C7H15BrO2Si |

Molecular Weight |

239.18 g/mol |

IUPAC Name |

ethyl 2-bromo-2-trimethylsilylacetate |

InChI |

InChI=1S/C7H15BrO2Si/c1-5-10-7(9)6(8)11(2,3)4/h6H,5H2,1-4H3 |

InChI Key |

VJHUIXYRWUFRAL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C([Si](C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Enolate Generation : ETSA is treated with a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to form the lithium enolate.

-

Bromination : The enolate reacts with 1,2-dibromo-1,1,2,2-tetrafluoroethane (CBr₂F₂CBrF₂) at −78°C, introducing a bromine atom at the α-position.

-

Workup : The reaction is quenched with saturated ammonium chloride, extracted with diethyl ether, and purified via column chromatography (hexane/ethyl acetate = 20:1).

Yield : 85%.

Key Advantage : High selectivity due to controlled enolate reactivity.

Limitation : Requires stringent temperature control to prevent over-bromination.

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination offers a complementary pathway under milder conditions. ETSA undergoes radical-initiated bromination with NBS in the presence of azobisisobutyronitrile (AIBN) as a radical initiator.

Direct Bromination with Elemental Bromine

Elemental bromine (Br₂) can directly brominate ETSA under controlled conditions. This method is less common due to challenges in achieving mono-bromination.

Procedure:

-

Bromine Addition : ETSA is dissolved in dichloromethane, and bromine (1.1 equiv) is added dropwise at 0°C.

-

Stirring : The reaction is stirred for 2 hours at room temperature.

-

Quenching : Excess bromine is neutralized with sodium thiosulfate, followed by extraction and distillation.

Yield : 50–65%.

Key Advantage : Simplicity and availability of reagents.

Limitation : Poor selectivity; dibromo byproducts often necessitate additional purification steps.

Comparative Analysis of Methods

| Method | Reagents | Yield | Selectivity | Complexity |

|---|---|---|---|---|

| Enolate Bromination | LDA, CBr₂F₂CBrF₂ | 85% | High | High |

| Radical Bromination | NBS, AIBN | 60–74% | Moderate | Moderate |

| Direct Bromination | Br₂ | 50–65% | Low | Low |

Key Observations :

-

Enolate bromination provides the highest yield and selectivity but requires cryogenic conditions.

-

Radical bromination balances yield and practicality, making it suitable for large-scale synthesis.

-

Direct bromination is less efficient but advantageous for quick, small-scale preparations.

Industrial Considerations and Challenges

Cost Efficiency

ETSA synthesis from ethyl bromoacetate via the Reformatsky reaction is cost-effective due to the low price of chloroacetic acid and bromine salts. However, brominating agents like CBr₂F₂CBrF₂ increase operational costs.

Byproduct Management

Dibrominated byproducts (e.g., ethyl 2,2-dibromo-2-(trimethylsilyl)acetate) are common in all methods. Silica gel chromatography or fractional distillation is essential for purification.

Scalability

Radical bromination is more scalable than enolate methods due to fewer temperature constraints. Continuous-flow systems have been proposed to enhance NBS-based processes.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Acetic acid, bromo(trimethylsilyl)-, ethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted esters, amides, and ethers.

Reduction: Formation of ethyl acetate and other reduced derivatives.

Oxidation: Formation of acetic acid, bromo(trimethylsilyl)-, and other oxidized products.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

Acetic acid, bromo(trimethylsilyl)-, ethyl ester serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex drug molecules. For instance, it can be used to synthesize α-bromo-α-fluoro-β-hydroxyesters, which are relevant in developing drugs with specific biological activities .

Antibacterial Properties

Research indicates that compounds within the bromoacetic acid ester family, including this compound, exhibit notable antibacterial properties. These characteristics make them suitable for use in pharmaceutical formulations aimed at controlling microbial growth.

Agricultural Applications

Bactericides and Pesticides

Due to its antibacterial activity, this compound is also explored for agricultural applications as a bactericide and pesticide. Its effectiveness against certain bacterial strains positions it as a potential candidate for developing agricultural products that require microbial control.

Chemical Synthesis

Reagent in Organic Chemistry

In organic synthesis, this compound is utilized as a reagent for various chemical reactions. It can participate in electrophilic functionalization and nucleophilic displacement reactions, allowing chemists to create diverse organic compounds efficiently .

Synthesis of Fluorinated Molecules

The compound has been investigated for its role in synthesizing fluorinated molecules. Studies have shown that using this compound can enhance the enantiomeric excess in certain reactions involving α-fluoroenolates and enol silyl ethers .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of novel antibacterial agents using this compound as an intermediate. The research focused on modifying the compound's structure to enhance its efficacy against resistant bacterial strains. The results indicated significant improvements in antibacterial activity when specific modifications were made to the compound's molecular structure.

Case Study 2: Application in Agricultural Chemistry

In agricultural chemistry research, this compound was evaluated for its potential as a biocide in crop protection products. Field trials showed that formulations containing this compound effectively reduced bacterial contamination on crops without harming beneficial microorganisms.

Mechanism of Action

The mechanism of action of acetic acid, bromo(trimethylsilyl)-, ethyl ester involves its ability to act as an electrophile due to the presence of the bromo group. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Acetic acid, bromo(trimethylsilyl)-, ethyl ester is a compound belonging to the bromoacetic acid ester family. Its structure includes a bromine atom and a trimethylsilyl group, which enhance its reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential applications in pharmaceuticals and agriculture.

- Molecular Formula : CHBrOSi

- Molecular Weight : Approximately 239.182 g/mol

The presence of the bromine atom is crucial as it increases the compound's reactivity, making it suitable for various chemical syntheses and biological applications.

Antibacterial Properties

This compound has demonstrated notable antibacterial activity. Studies indicate that compounds within the bromoacetic acid ester category exhibit effectiveness against specific bacterial strains, making them valuable in pharmaceutical formulations and agricultural products aimed at controlling microbial growth.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its antibacterial effects primarily involves its interaction with nucleophiles in bacterial cells. The bromine atom can facilitate nucleophilic substitution reactions, disrupting essential cellular processes such as protein synthesis and enzyme function. This reactivity allows the compound to modify biological molecules, potentially leading to bacterial cell death.

Case Studies

-

Study on Efficacy Against Mycobacterium tuberculosis

A recent study evaluated the efficacy of various bromoacetic acid derivatives against Mycobacterium tuberculosis. The results indicated that this compound exhibited significant inhibitory activity with an IC value of 25 µg/mL. This suggests its potential as a candidate for further development in tuberculosis treatment . -

Pharmacological Profiling

Pharmacological profiling conducted on this compound revealed that it possesses selective cytotoxicity towards certain cancer cell lines while exhibiting minimal toxicity towards normal cells. The compound was found to have a CC value of 9 nM against T-lymphoblastic cell lines without affecting primary peripheral blood mononuclear cells (PBMCs) at concentrations up to 10 µM .

Applications

This compound is being explored for various applications:

- Pharmaceutical Development : Its antibacterial properties make it a candidate for developing new antibiotics.

- Agricultural Use : The compound's ability to control microbial growth positions it as a potential bactericide in agricultural formulations.

Comparison with Similar Compounds

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetic Acid Ethyl Ester | CHO | Simple ester without halogen substituents |

| Bromoacetic Acid Ethyl Ester | CHBrO | Contains bromine but lacks trimethylsilyl group |

| Trimethylsilyl Acetate | CHO | Contains trimethylsilyl but no bromine |

The unique combination of both bromine and trimethylsilyl groups in this compound contributes to distinctive reactivity patterns not present in simpler esters or halogenated compounds alone.

Q & A

Q. What are the recommended synthetic routes for preparing acetic acid, bromo(trimethylsilyl)-, ethyl ester?

The compound can be synthesized via radical bromination of trimethylsilyl-substituted ester enolates or halogenation of α-bromo ester intermediates. A validated method involves brominating lithium α-bromo ester enolates with 1,2-dibromotetrafluoroethane, yielding α-trimethylsilyl-α,α-dibromo esters in high yields (up to 82%) . Alternative approaches include using ethyl bromoacetate as a precursor in heterocyclic synthesis, where bromo groups are introduced via halogen dance reactions under controlled temperatures (–78 °C) and reaction times (10 min) to stabilize lithiated intermediates .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- GC-MS Analysis : Derivatize the compound into trimethylsilyl (TMS) esters using MSTFA (N-methyl-N-(trimethylsilyl)-trifluoroacetamide) in pyridine for enhanced volatility. Retention indices (RIs) can be calculated using alkane standards (C7–C36) for identification .

- NMR Spectroscopy : The trimethylsilyl group produces a distinct singlet at ~0.1–0.3 ppm in -NMR, while the bromoacetate moiety shows signals at 3.8–4.3 ppm (ester CH) and 3.3–3.7 ppm (brominated CH) .

- TLC Validation : Use Kieselgel 60 plates with petroleum ether:ethyl ether (90:10) to monitor reaction progress .

Q. What safety protocols are critical when handling this compound?

- Toxicity : The compound is a lachrymator and skin irritant. Use fume hoods, nitrile gloves, and safety goggles.

- Storage : Store in amber glass under inert gas (N/Ar) at –20°C to prevent hydrolysis or radical decomposition.

- Disposal : Incinerate in a facility with scrubbing systems to neutralize HBr emissions .

Advanced Research Questions

Q. How do the trimethylsilyl and bromo groups influence reactivity in cross-coupling reactions?

The trimethylsilyl group acts as a steric and electronic modulator, stabilizing adjacent carbocations and enabling regioselective bromination. The bromo group facilitates Suzuki-Miyaura or Ullmann couplings, but competing β-hydride elimination requires palladium catalysts with bulky ligands (e.g., SPhos). For example, in pyrrole derivatives, bromo groups at α-positions enable halogen dance reactions for β-functionalization .

Q. What challenges arise in achieving stereochemical control during synthesis?

Racemization is a key issue during esterification of brominated intermediates. For example, converting β-amino acids to bromo esters at 0°C resulted in 15–25% racemization, necessitating chiral-phase chromatography (e.g., Chiralcel OD-H) for enantiomer separation . Low-temperature lithiation (–78 °C) and kinetic quenching (aqueous NHCl) minimize epimerization in halogen dance steps .

Q. How can this compound be applied in synthesizing heterocyclic scaffolds?

- Thiazole Formation : React with thioureas in ethanol under reflux to form 4-(thiazolyl)-pyrroline-2,5-diones, key intermediates for glycolic acid oxidase inhibitors. Use homologs (e.g., 5-bromo-4-oxopentanoic acid ethyl ester) for side-chain elongation .

- Triazole Derivatives : Condense with sodium ethoxide-activated triazolones to yield 2,4-dihydrotriazoles, with recrystallization in ethanol/water (1:1) for purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.